Brevinin-2-RA22 antimicrobial peptide
Description
Brevinin-2-RA22 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from frog skin secretions. Members of this family are characterized by a conserved N-terminal "Rana box" domain (Cys-Lys-Xaa-Xaa-Cys) and a C-terminal amphipathic α-helical structure . These peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even multidrug-resistant (MDR) pathogens like Acinetobacter baumannii . Brevinin-2-RA22, like its homologs, disrupts microbial membranes through electrostatic interactions with anionic phospholipids, leading to pore formation and cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLDTLKNMATNAAKGAGVSVLKALSCKLFKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Features
The Brevinin-2 family exhibits significant structural diversity, which correlates with variations in antimicrobial efficacy, selectivity, and toxicity. Below is a comparative overview of key peptides:
Key Findings from Comparative Studies
Antimicrobial Efficacy
- Brevinin-2-RA22 and Brevinin-2GUb demonstrate comparable potency against Gram-negative bacteria (e.g., E. coli, MIC = 3–6 μM) but differ in antifungal activity. Brevinin-2-RA22 shows stronger inhibition of Candida albicans (MIC = 12.5 μM) compared to Brevinin-2GUb (MIC = 25 μM) .
- The B2RP analog (Asp4→Lys) exhibits a fourfold increase in potency against E. coli (MIC = 6 μM) compared to the native peptide (MIC = 24 μM), highlighting the role of cationicity in enhancing membrane interaction .
- Cyclized Brevinin-2R analogs retain 60% antimicrobial activity after protease exposure, compared to 20% for the native peptide, emphasizing the importance of structural stability .
Hemolytic Activity
- Brevinin-2-RA22 displays moderate hemolysis (LC50 = 200–400 μM), whereas Brevinin-2GUb and cyclized analogs show negligible hemolysis (LC50 > 400 μM), suggesting that structural rigidity or reduced hydrophobicity mitigates toxicity .
- Esculentin-1, despite lacking the Rana box, exhibits lower hemolytic activity (LC50 > 300 μM) than Brevinin-2-RA22, indicating that extended α-helical domains may enhance selectivity .
Mechanistic Insights
- Brevinin-2 peptides primarily target bacterial membranes via electrostatic interactions, but their efficacy against MDR pathogens like A. baumannii also involves intracellular mechanisms, such as inhibition of protein synthesis .
- Peptides with higher amphipathicity (e.g., Brevinin-2-RA22) exhibit stronger membrane disruption but increased hemolysis, while modifications like cyclization or D-amino acid substitution reduce off-target toxicity without compromising antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
